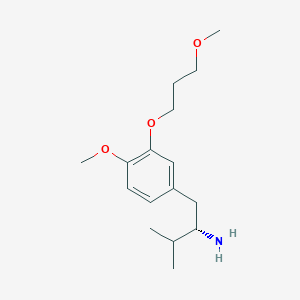

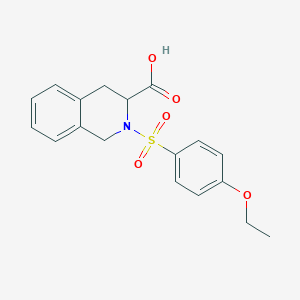

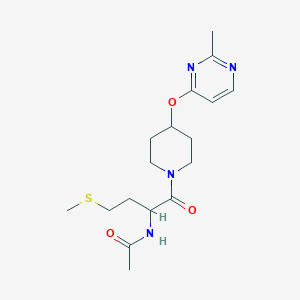

tert-Butyl ((4-(piperidin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl ((4-(piperidin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical entity that appears to be related to a class of compounds that involve tert-butyl carbamate groups attached to piperidine and pyran rings. These structures are often intermediates in the synthesis of biologically active compounds or pharmaceuticals. The papers provided discuss various tert-butyl carbamate derivatives with different substituents and their synthesis, molecular structure, and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions starting from commercially available precursors. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other derivatives are synthesized using condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The synthesis methods are optimized for high yield and purity, which is crucial for the subsequent application of these compounds in drug development.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this type of compound . DFT studies are used to optimize the molecular structure and compare it with experimental data, as seen in the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives undergo various chemical reactions, including Diels–Alder cycloadditions, as demonstrated by tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which acts as a "chameleon" diene reacting with both electron-rich and electron-deficient dienophiles . These reactions are essential for further functionalization of the compounds and their conversion into more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl and piperidine groups can affect the compound's lipophilicity, which is an important factor in drug design. The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the molecular packing in the crystal structure, as observed in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

tert-Butyl ((4-(piperidin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate, while not directly mentioned in available research, is structurally related to a variety of compounds studied for their chemical properties and synthesis methods. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting the compound's role in medicinal chemistry and drug design processes (Kong et al., 2016).

Application in Drug Synthesis

The compound shares similarities with tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. This indicates its potential utility in the synthesis of complex pharmaceuticals (Wang et al., 2015).

Chemical Reaction Studies

Research also delves into enhancing the reductive cleavage of aromatic carboxamides, including tert-butyl acylcarbamates. This work sheds light on their regiospecific cleavage under mild reductive conditions, leading to Boc-protected (benzyl)amine in nearly quantitative yields. Such studies are crucial for understanding the reactivity and applications of carbamate intermediates in synthetic organic chemistry (Ragnarsson et al., 2001).

Crystallography and Structural Analysis

The structural analysis and X-ray diffraction studies of related compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, contribute to our understanding of the stereochemistry and molecular packing of such molecules. Insights from these studies can inform the development of new synthetic strategies and improve the understanding of compound stability and reactivity (Didierjean et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl N-[(4-piperidin-2-yloxan-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-12-16(7-10-20-11-8-16)13-6-4-5-9-17-13/h13,17H,4-12H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAECVPVACDCMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2530993.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)